

An In-Depth Technical Guide to 6-(1h-Imidazol-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(1h-Imidazol-1-yl)nicotinaldehyde

Cat. No.: B173336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1h-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound featuring both imidazole and pyridine moieties, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a consolidated overview of its known physical and chemical characteristics. However, it is important to note that detailed experimental protocols for its synthesis, purification, and comprehensive biological evaluation are not extensively documented in publicly accessible literature. This document summarizes the available data and highlights areas where further research is required to fully elucidate the properties and potential applications of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of **6-(1h-Imidazol-1-yl)nicotinaldehyde** are summarized in the table below. These data are crucial for its handling, characterization, and application in a research setting.

Property	Value	Source
Molecular Formula	C ₉ H ₇ N ₃ O	--INVALID-LINK--
Molecular Weight	173.17 g/mol	--INVALID-LINK--
CAS Number	111205-03-9	--INVALID-LINK--, --INVALID-LINK--
Melting Point	136-137.5 °C	--INVALID-LINK--
Boiling Point (Predicted)	386.7 ± 27.0 °C	--INVALID-LINK--
Density (Predicted)	1.25 ± 0.1 g/cm ³	--INVALID-LINK--
XLogP3	0.4	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--
Exact Mass	173.058911855	--INVALID-LINK--
Canonical SMILES	C1=CC(=NC=C1C=O)N2C=C N=C2	--INVALID-LINK--
Synonyms	6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde, 6-imidazol-1-ylpyridine-3-carbaldehyde	--INVALID-LINK--

Synthesis and Purification

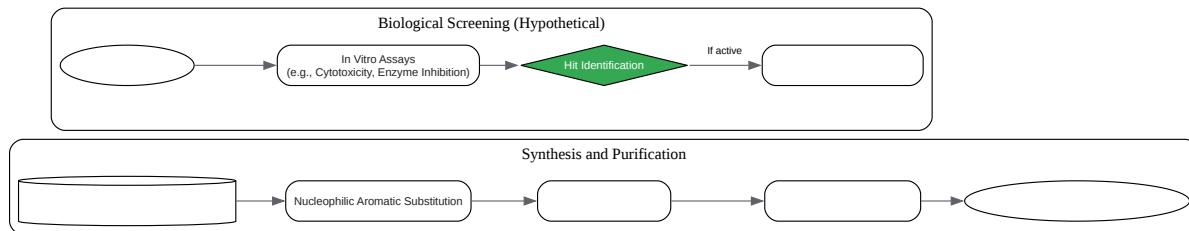
While detailed, step-by-step experimental protocols for the synthesis of **6-(1h-Imidazol-1-yl)nicotinaldehyde** are not readily available in the reviewed literature, the general synthetic strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with imidazole.

A plausible synthetic route is the reaction of a 6-halonicotinaldehyde (such as 6-chloro- or 6-bromonicotinaldehyde) with imidazole. One source suggests the following general conditions:

reaction of 6-chloronicotinaldehyde with imidazole in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 100 °C for 16 hours.[\[1\]](#)

Purification: Purification of the crude product is likely achieved through standard techniques such as silica gel column chromatography. However, specific details regarding the solvent system and other parameters are not documented.

Analytical Characterization


Comprehensive analytical data for **6-(1h-Imidazol-1-yl)nicotinaldehyde**, including detailed NMR, IR, and mass spectrometry, are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the biological activity of **6-(1h-Imidazol-1-yl)nicotinaldehyde**. No studies detailing its effects on biological systems, its potential as a therapeutic agent, or its involvement in any signaling pathways have been identified in the reviewed literature. The imidazole and pyridine scaffolds are present in many biologically active molecules, suggesting that this compound could be of interest for biological screening.

Experimental Workflows and Logical Relationships

Due to the absence of detailed experimental protocols and biological studies, the creation of specific experimental workflow diagrams is not feasible at this time. However, a generalized workflow for the synthesis and subsequent biological screening can be conceptualized.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-(1h-Imidazol-1-yl)nicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173336#physical-characteristics-of-6-1h-imidazol-1-yl-nicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com